molecular formula C13H13ClN2O2S B1273526 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide CAS No. 326871-18-5

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

Cat. No. B1273526
M. Wt: 296.77 g/mol
InChI Key: RRGXVVNGZBFMBV-UHFFFAOYSA-N
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Description

This would typically involve a brief overview of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including any known reactions it undergoes, its stability under various conditions, and its behavior in solution.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

  • Isoxazole Derivatives as Regulators of Immune Functions

    • Application : Isoxazole derivatives have been found to have immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects .
    • Method : The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
    • Results : The activities of investigated compounds were comparable or even higher than registered reference drugs. Beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses .
  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity

    • Application : New 2-amino-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against Salmonella typhi .
    • Method : The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine 1 and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine 2 .
    • Results : All compounds were screened for their antibacterial activity against Salmonella typhi where compounds 3, 4, 10, 11 and 15 showed significant activity .
  • Isoxazole Derivatives as Regulators of Immune Functions

    • Application : Isoxazole derivatives have been found to have immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects .
    • Method : The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
    • Results : The activities of investigated compounds were comparable or even higher than registered reference drugs. Beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses .
  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity

    • Application : New 2-amino-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against Salmonella typhi .
    • Method : The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine 1 and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine 2 .
    • Results : All compounds were screened for their antibacterial activity against Salmonella typhi where compounds 3, 4, 10, 11 and 15 showed significant activity .

Safety And Hazards

This would involve studying the compound’s toxicity, including any known health effects, safety precautions that should be taken when handling it, and its environmental impact.


Future Directions

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properties

IUPAC Name

5-amino-N-(3-chlorophenyl)-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-5-6-11(15)8-13(9)19(17,18)16-12-4-2-3-10(14)7-12/h2-8,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGXVVNGZBFMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

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